molecular formula C29H40N4O7S B14771235 Boc-D-Phe(4-Guad-Pmc)-OH

Boc-D-Phe(4-Guad-Pmc)-OH

Cat. No.: B14771235
M. Wt: 588.7 g/mol
InChI Key: ZLDDTVFZJTYADC-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and contains protective groups that facilitate its incorporation into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-Guad-Pmc)-OH typically involves the protection of the amino and carboxyl groups of phenylalanine. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group, while the carboxyl group is often protected by esterification. The guanidine group is introduced through a series of reactions involving appropriate reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-D-Phe(4-Guad-Pmc)-OH can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions may target the guanidine group.

    Substitution: The protective groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic conditions to remove protective groups.

Major Products: The major products depend on the specific reactions and conditions used. For example, deprotection of the Boc group yields the free amine.

Scientific Research Applications

Chemistry: Boc-D-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity.

Industry: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Boc-D-Phe(4-Guad-Pmc)-OH involves its incorporation into peptides. The protective groups facilitate selective reactions, allowing for the sequential addition of amino acids in peptide synthesis. The guanidine group may interact with specific molecular targets, influencing the biological activity of the resulting peptides.

Comparison with Similar Compounds

    Boc-D-Phe-OH: Lacks the guanidine group.

    Boc-Lys(4-Guad-Pmc)-OH: Contains a lysine residue instead of phenylalanine.

    Fmoc-D-Phe(4-Guad-Pmc)-OH: Uses a different protective group (Fmoc) for the amino group.

Uniqueness: Boc-D-Phe(4-Guad-Pmc)-OH is unique due to the presence of both Boc and guanidine protective groups, which provide specific reactivity and stability during peptide synthesis.

Properties

Molecular Formula

C29H40N4O7S

Molecular Weight

588.7 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid

InChI

InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m1/s1

InChI Key

ZLDDTVFZJTYADC-JOCHJYFZSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.